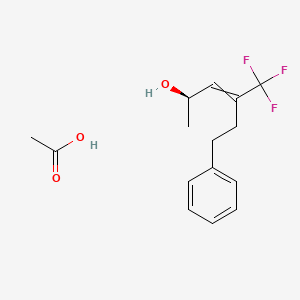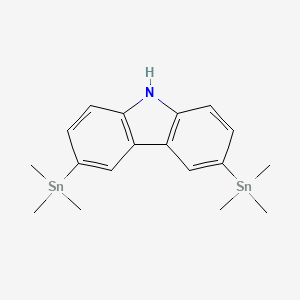
9H-Carbazole, 3,6-bis(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-bis(trimethylstannyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-bis(trimethylstannyl)- typically involves the stannylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or toluene for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Carbazole, 3,6-bis(trimethylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The carbazole core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Stille coupling, where the trimethylstannyl groups react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Electrophiles like halides or acyl chlorides in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of a base.
Major Products:
Substitution Products: New carbazole derivatives with various functional groups.
Oxidation Products: Oxidized carbazole derivatives with altered electronic properties.
Coupling Products: Extended conjugated systems with enhanced optoelectronic properties.
Applications De Recherche Scientifique
Chemistry: 9H-Carbazole, 3,6-bis(trimethylstannyl)- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, carbazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The trimethylstannyl groups may enhance the compound’s ability to interact with biological targets.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. Its ability to form stable, conductive polymers makes it a valuable component in these technologies.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,6-bis(trimethylstannyl)- is primarily related to its ability to participate in various chemical reactions. The trimethylstannyl groups enhance its reactivity, allowing it to form new bonds and interact with different molecular targets. In optoelectronic applications, the compound’s ability to transport charge and its stability under various conditions are crucial for its performance.
Comparaison Avec Des Composés Similaires
- 9H-Carbazole, 3,6-bis(triphenylsilyl)-
- 3,6-Dimethyl-9H-carbazole
- 3,6-Bis(2,4,6-trimethylphenyl)-9H-carbazole
Comparison:
- 9H-Carbazole, 3,6-bis(trimethylstannyl)- has unique reactivity due to the presence of trimethylstannyl groups, which can undergo specific substitution and coupling reactions.
- 9H-Carbazole, 3,6-bis(triphenylsilyl)- has similar reactivity but with different steric and electronic effects due to the bulkier triphenylsilyl groups.
- 3,6-Dimethyl-9H-carbazole and 3,6-Bis(2,4,6-trimethylphenyl)-9H-carbazole have different substituents that affect their reactivity and applications in various fields.
Propriétés
Numéro CAS |
667865-59-0 |
|---|---|
Formule moléculaire |
C18H25NSn2 |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
trimethyl-(6-trimethylstannyl-9H-carbazol-3-yl)stannane |
InChI |
InChI=1S/C12H7N.6CH3.2Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h3-8,13H;6*1H3;; |
Clé InChI |
WPONBHCOCMCREV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


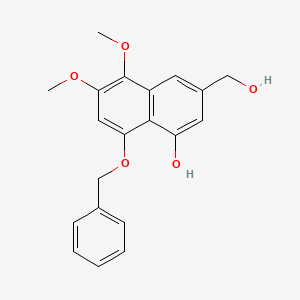
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

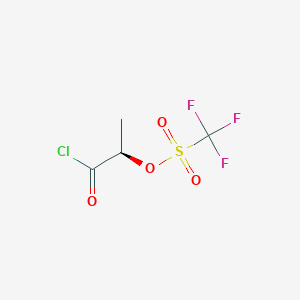
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
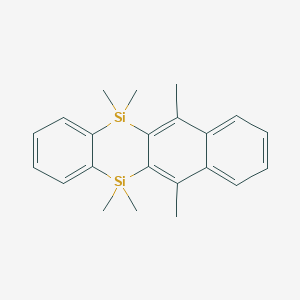
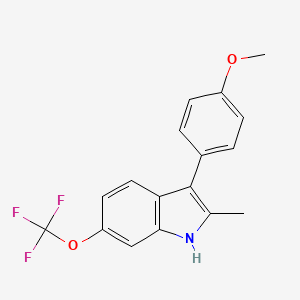
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
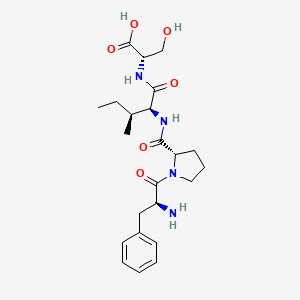
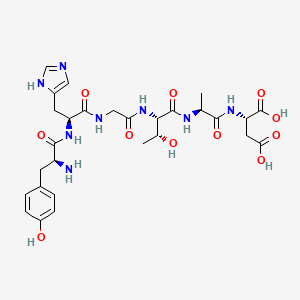
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
